GSK180736A - 817194-38-0

GSK180736A

Catalog Number: EVT-269795
CAS Number: 817194-38-0
Molecular Formula: C19H16FN5O2
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK180736A is an inhibitor of Rho-associated kinase 1 (ROCK1; IC50 = 14 nM) and G protein-coupled receptor kinase 2 (GRK2; IC50 = 0.77 µM). It is selective for GRK2 over GRK1, GRK5, and PKA (IC50 = >100 µM for all) and selective for ROCK1 over RSK1 and p20S6K (IC50s = 3,100 and 2,850 nM, respectively). GSK180736A increases maximum contractility in isolated mouse cardiomyocytes when used at a concentration of 1 µM.
GSK180736A is potent and selective inhibitor of GRK2 with an IC50 of 0.77 μM25 and >100-fold selectivity over other GRKs. It is a weak inhibitor of PKA with an IC50 of 30 μM, but highly potent against ROCK1 (IC50 = 100 nM).
Molecular Structure Analysis

GSK180736A consists of an indazole group linked to a tetrahydropyrimidine ring, which further connects to a 4-fluorophenyl ring. [, ] X-ray crystallography studies have revealed its binding mode within the active site of GRK2. [, , ] This binding involves interactions with the hinge region of the kinase domain, primarily through its indazole moiety. [, ]

Mechanism of Action

GSK180736A exerts its inhibitory effect by binding to the ATP-binding site within the catalytic domain of GRK2. [, ] This interaction competitively inhibits the binding of ATP, which is essential for the kinase activity of GRK2. [, ] By preventing GRK2 phosphorylation of activated G protein-coupled receptors (GPCRs), GSK180736A ultimately interferes with GPCR desensitization and internalization. [, , ]

Applications
  • Investigating GRK2's role in GPCR regulation: By inhibiting GRK2 activity, GSK180736A allows researchers to study the downstream consequences of reduced GPCR desensitization and internalization. [, ] For instance, one study demonstrated that GSK180736A effectively blocked the internalization of the μ-opioid receptor (MOR) in cell lines, confirming the role of GRK2 in this process. []

  • Developing novel GRK2 inhibitors: The crystal structures of GSK180736A in complex with GRK2 have provided valuable insights for structure-based drug design. [, , ] Researchers have utilized this information to synthesize novel GRK2 inhibitors with improved potency and selectivity, aiming to develop potential therapeutics for diseases like heart failure. [, , , ] For example, a new class of indazole-paroxetine hybrid inhibitors were designed based on the binding pose of GSK180736A, resulting in compounds with higher potency and selectivity for GRK2. []

  • Evaluating GRK2 as a therapeutic target: The use of GSK180736A in cellular and animal models has contributed to the understanding of GRK2's involvement in various diseases. This knowledge helps to evaluate the potential of targeting GRK2 for therapeutic interventions. [, , ]

Future Directions
  • Investigating the role of GRK2 in other diseases: While GSK180736A has been primarily studied in the context of cardiovascular diseases, exploring its effects on other conditions involving GRK2 dysregulation, such as Parkinson's disease, could uncover new therapeutic avenues. []

  • Developing cell-permeable derivatives: GSK180736A exhibits limited cell permeability, which hinders its efficacy in cell-based assays. [] Synthesizing derivatives with improved cell permeability would be beneficial for studying GRK2 function in living cells and developing potential therapeutics.

CCG215022

Compound Description: CCG215022 is a G protein-coupled receptor kinase (GRK) inhibitor with nanomolar IC50 values for both GRK2 and GRK5. It demonstrates good selectivity against other closely related kinases like GRK1 and PKA. In studies on murine cardiomyocytes, CCG215022 showed significantly increased contractility at concentrations 20 times lower than paroxetine, highlighting its improved selectivity for GRK2 [].

Relevance: CCG215022 is a rationally designed inhibitor that was developed during a structure-based drug design campaign focused on GRK2. Its structure is based on GSK180736A, with modifications to enhance potency and selectivity. Crystallographic studies revealed that CCG215022 binds to the active site of GRK5 in a manner similar to GSK180736A binding to GRK2 [].

CCG224061

Compound Description: CCG224061 is an indazole-paroxetine hybrid compound designed to investigate the effects of different hinge-binding "warheads" on GRK2 inhibition [].

Relevance: This compound is structurally related to GSK180736A, specifically through the presence of the indazole warhead. While GSK180736A itself does not possess an indazole moiety, this research aimed to explore whether incorporating this structural element from other GRK2 inhibitors could enhance potency, drawing a direct comparison to GSK180736A's binding mode [].

CCG257284

Compound Description: Similar to CCG224061, CCG257284 is another indazole-paroxetine hybrid synthesized to study the impact of the indazole warhead on GRK2 inhibition [].

Relevance: CCG257284 shares structural similarities with GSK180736A, specifically in its interactions with the hinge region of the GRK2 active site. By comparing the binding modes of these compounds, researchers aimed to understand how subtle structural modifications, like the introduction of an indazole warhead, influence potency and selectivity for GRK2 [].

CCG258748

Compound Description: CCG258748 is the third indazole-paroxetine hybrid compound in this series, designed for investigating the structure-activity relationships related to GRK2 inhibition [].

Relevance: This compound, alongside CCG224061 and CCG257284, helps to establish the structure-activity relationship between GSK180736A-like compounds and the impact of an indazole warhead. This research directly compares the binding modes of these indazole-containing compounds to those of GSK180736A, providing insights into how structural variations affect potency and selectivity [].

CCG258747

Compound Description: CCG258747 is a paroxetine-based GRK2 inhibitor with nanomolar potency and high selectivity for the GRK2 subfamily. It exhibits favorable pharmacokinetic parameters in mice and demonstrates efficacy in blocking μ-opioid receptor (MOR) internalization in cell-based assays [].

Relevance: While structurally distinct from GSK180736A, CCG258747 is relevant to this context as it represents another scaffold for developing GRK2 inhibitors. This study highlights the effectiveness of the paroxetine scaffold, a different class of compounds compared to GSK180736A, in inhibiting GRK2 in living cells [].

Relevance: Paroxetine serves as a scaffold for developing novel GRK2 inhibitors, including several related compounds like CCG258747. Although structurally different from GSK180736A, paroxetine-based compounds offer an alternative approach to targeting GRK2 and are often compared to GSK180736A in terms of potency and selectivity [, ].

Takeda103A

Compound Description: Takeda103A is a potent GRK2 inhibitor used as a reference compound in a study focusing on designing highly selective GRK2 inhibitors [].

Relevance: While the structure of Takeda103A is not explicitly provided, it serves as a key reference point for developing new GSK180736A-like inhibitors. Researchers used the binding pose of Takeda103A in the GRK2 active site as a guide, along with information from the GSK180736A-GRK2 complex, to design a library of hybrid inhibitors with enhanced potency and selectivity [].

Indazole/Dihydropyrimidine-Containing Compounds

Compound Description: This refers to a broad class of chemical compounds characterized by the presence of both indazole and dihydropyrimidine moieties within their structures [].

Pyrrolopyrimidine-Containing Compounds

Compound Description: This refers to another class of chemical compounds, structurally defined by the presence of a pyrrolopyrimidine core [].

Relevance: Although structurally different from GSK180736A, these compounds exhibit potent inhibitory activity towards GRK1 and GRK5. Despite their lower selectivity compared to some indazole/dihydropyrimidine derivatives, identifying these compounds as potent GRK inhibitors showcases the diversity of chemical scaffolds capable of targeting these kinases [].

Properties

CAS Number

817194-38-0

Product Name

4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

IUPAC Name

4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

Molecular Formula

C19H16FN5O2

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C19H16FN5O2/c1-10-16(17(24-19(27)22-10)11-2-4-13(20)5-3-11)18(26)23-14-6-7-15-12(8-14)9-21-25-15/h2-9,17H,1H3,(H,21,25)(H,23,26)(H2,22,24,27)

InChI Key

HEAIGWIZTYAQTC-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)NN=C4

Solubility

Soluble in DMSO, not in water

Synonyms

4-(4-Fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
5-Pyrimidinecarboxamide, 4-(4-fluorophenyl)-1,2,3,4-tetrahydro-N-1H-indazol-5-yl-6-methyl-2-oxo-
GSK180736A

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)NN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.